Cas no 19914-20-6 (Enniatin B1)

Enniatin B1 化学的及び物理的性質
名前と識別子
-
- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl]
- 3-(butan-2-yl)-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- Enniatin B1
- 2-(N-Methyl-L-isoleucine)enniatin B
- 3-Butan-2-yl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- Q27280257
- Cyclo((2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl)
- I1MZD05X9S
- 19914-20-6
- (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- DTXSID70891861
- NS00094906
- Enniatin B1 Solution in Acetonitrile, 100ug/mL
- AKOS040740781
- UNII-I1MZD05X9S
- CHEMBL446318
- J-012868
- 1ST001561
- BE162723
- 1ST001561-100A
- HY-N3807
- CS-0024255
- DA-52908
- DTXCID601031282
- (3S,6R,9S,12R,15S,18R)-3-((2S)-butan-2-yl)-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- 3-(butan-2-yl)-4,10,16-trimethyl-6,9,12,15,18-pentakis(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
- G13843
- 2,8,14-Triaza-2,8,14-trimethyl-15-(methylpropyl)-5,11,17-trioxa-3,6,9,12,18-pentakis(methylethyl)cyclooctadecane-1,4,7,10,13,16-hexaone
-
- インチ: InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1
- InChIKey: UQCSETXJXJTMKO-UMURLBKASA-N
- ほほえんだ: CC[C@H](C)[C@H]1C(=O)O[C@H](C(C)C)C(=O)N(C)[C@@H](C(C)C)C(=O)O[C@H](C(C)C)C(=O)N(C)[C@@H](C(C)C)C(=O)O[C@H](C(C)C)C(=O)N1C
計算された属性
- せいみつぶんしりょう: 653.42537
- どういたいしつりょう: 653.425131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 46
- 回転可能化学結合数: 7
- 複雑さ: 1100
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 7
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 140
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 833.8±65.0 °C at 760 mmHg
- フラッシュポイント: 458°C
- 屈折率: 1.46
- ようかいど: DMSO: soluble10mg/mL
- PSA: 139.83
- LogP: 3.35620
- じょうきあつ: 0.0±3.1 mmHg at 25°C
Enniatin B1 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:2811
- 危険カテゴリコード: 23/24/25
- セキュリティの説明: 45
-
危険物標識:
- 包装グループ:I
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:6.1(a)
Enniatin B1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71464-1mg |
Enniatin B1 |
19914-20-6 | 98% | 1mg |
¥1904.00 | 2022-04-26 | |
TRC | E556000-1mg |
Enniatin B1 |
19914-20-6 | 1mg |
$167.00 | 2023-05-18 | ||
Apollo Scientific | BIBR1041-5mg |
Enniatin-B1 |
19914-20-6 | 5mg |
£955.00 | 2025-02-19 | ||
BioAustralis | BIA-E1168-1 mg |
Enniatin B1 |
19914-20-6 | >95%byHPLC | 1mg |
$205.00 | 2023-09-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E91630-5mg |
Enniatin B1 |
19914-20-6 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-07 | |
LKT Labs | E537335-5 mg |
Enniatin B1 |
19914-20-6 | ≥98% | 5mg |
$1,171.30 | 2023-07-11 | |
MedChemExpress | HY-N3807-5mg |
Enniatin B1 |
19914-20-6 | ≥97.0% | 5mg |
¥15000 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202151-1mg |
Enniatin B1, |
19914-20-6 | ≥95% | 1mg |
¥1053.00 | 2023-09-05 | |
BioAustralis | BIA-E1168-5mg |
Enniatin B1 |
19914-20-6 | >95% by HPLC | 5mg |
$790.00 | 2024-07-19 | |
A2B Chem LLC | AB08582-1mg |
Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-isoleucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl] |
19914-20-6 | ≥99% | 1mg |
$150.00 | 2024-04-20 |
Enniatin B1 サプライヤー
Enniatin B1 関連文献
-
Abeer H. Elmaidomy,Nourhan Hisham Shady,Khaled Mohamed Abdeljawad,Mohamed Badran Elzamkan,Hussein Hykel Helmy,Emad Ashour Tarshan,Abanoub Nabil Adly,Yasmin Hamdy Hussien,Nesma Gamal Sayed,Ahmed Zayed,Usama Ramadan Abdelmohsen RSC Adv. 2022 12 29078
-
Arwa Mortada Ahmed,Basma Khalaf Mahmoud,Natalie Millán-Agui?aga,Usama Ramadan Abdelmohsen,Mostafa Ahmed Fouad RSC Adv. 2023 13 1339
Enniatin B1に関する追加情報
Recent Advances in the Study of Enniatin B1 (CAS: 19914-20-6): A Comprehensive Research Brief
Enniatin B1 (CAS: 19914-20-6) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It has garnered significant attention in recent years due to its diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties. This research brief aims to synthesize the latest findings on Enniatin B1, focusing on its molecular mechanisms, potential therapeutic applications, and associated risks.
A recent study published in the Journal of Natural Products (2023) elucidated the ionophoric properties of Enniatin B1, demonstrating its ability to transport alkali metal ions across lipid bilayers. This mechanism underlies its cytotoxic effects and suggests potential applications in targeted cancer therapy. The study employed advanced molecular dynamics simulations and in vitro assays to validate these findings, providing a robust foundation for future drug development efforts.
In the context of food safety, research from Food Chemistry (2024) highlighted the widespread occurrence of Enniatin B1 in cereal-based products across Europe. The study developed a novel LC-MS/MS method for accurate quantification, revealing contamination levels that warrant regulatory attention. These findings emphasize the need for improved monitoring and control measures to mitigate potential health risks associated with chronic exposure.
From a pharmacological perspective, a groundbreaking study in Bioorganic & Medicinal Chemistry Letters (2023) reported the synthesis of Enniatin B1 derivatives with enhanced selectivity against drug-resistant bacterial strains. The modified compounds showed 3-5 fold increased potency against MRSA while exhibiting reduced cytotoxicity towards mammalian cells, marking a significant step toward developing novel antibiotics.
Ongoing clinical research is exploring Enniatin B1's potential as an immunomodulatory agent. Preliminary results presented at the 2024 International Conference on Chemical Biology indicated promising activity in autoimmune disease models, particularly in modulating Th17 cell responses. However, researchers caution that further toxicological studies are needed before considering clinical trials.
The environmental impact of Enniatin B1 has also emerged as a research priority. A multi-institutional study published in Environmental Science & Technology (2024) investigated its persistence and bioaccumulation in agricultural ecosystems. The findings revealed concerning half-life values in soil and demonstrated biomagnification in certain food chains, suggesting potential ecological risks that require further assessment.
In conclusion, while Enniatin B1 presents exciting opportunities for therapeutic development, particularly in oncology and infectious diseases, its dual nature as both a potential drug candidate and environmental contaminant necessitates a balanced research approach. Future studies should focus on structure-activity relationships to optimize pharmacological properties while minimizing ecological and toxicological risks.
19914-20-6 (Enniatin B1) 関連製品
- 11113-62-5(Enniatin complex)
- 917-13-5(Enniatin B)
- 64763-82-2(Bassianolide)
- 19893-23-3(Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl])
- 2001-95-8(Valinomycin)
- 2503-13-1(Enniatin A)
- 4530-21-6(Enniatin A1)
- 1797223-13-2(N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}pyridine-4-carboxamide)
- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)
- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)

